2-(4-Chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide

Acetylcholinesterase Inhibition Neurodegeneration Enzyme Selectivity

2-(4-Chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide (CAS 825658-25-1) is a synthetic small molecule characterized by a sulfonamide core linked to a substituted aniline and an acetamide side chain. It is primarily supplied as a research reagent by vendors such as Aladdin Scientific and ChemBridge.

Molecular Formula C16H17ClN2O4S
Molecular Weight 368.8 g/mol
CAS No. 825658-25-1
Cat. No. B7711706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide
CAS825658-25-1
Molecular FormulaC16H17ClN2O4S
Molecular Weight368.8 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)N)C2=CC=C(C=C2)Cl
InChIInChI=1S/C16H17ClN2O4S/c1-11-3-8-14(23-2)15(9-11)24(21,22)19(10-16(18)20)13-6-4-12(17)5-7-13/h3-9H,10H2,1-2H3,(H2,18,20)
InChIKeyVMZWVBOEJWLCNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

825658-25-1 Compound Sourcing Guide: A Sulfonamide-Acetamide Research Tool


2-(4-Chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide (CAS 825658-25-1) is a synthetic small molecule characterized by a sulfonamide core linked to a substituted aniline and an acetamide side chain [1]. It is primarily supplied as a research reagent by vendors such as Aladdin Scientific and ChemBridge . Initial pharmacological screening indicates potential as a CCR5 antagonist and acetylcholinesterase inhibitor [2], making it a candidate scaffold for anti-HIV and neurobiological probe development.

Why Generic Sulfonamide Substitution is Not Advisable for 825658-25-1


Procurement cannot rely on generic sulfonamide-class substitution because the specific 4-chloro-N-(2-methoxy-5-methylphenyl)sulfonyl pharmacophore in 825658-25-1 creates a unique spatial and electronic environment that is absent in simpler analogs like N-(2-methoxy-5-methylphenyl)benzenesulfonamide (CAS 6964-02-9) . The acetamide extension further differentiates it from related ChemBridge screening compounds, enabling distinct hydrogen-bonding interactions that can critically alter target selectivity, such as for acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE), which is not achievable with the base sulfonamide structure [1].

Quantitative Differentiation Evidence for 825658-25-1 Against Structural Analogs


Acetylcholinesterase (AChE) Inhibition Potency vs. Matriptase Inhibitor Analog

The compound demonstrates measurable but modest inhibition of insect AChE (IC50: 142 nM) [1]. By contrast, a structurally distinct sulfonamide acetamide analog (CAS 856...) disclosed as a matriptase inhibitor exhibits no reported AChE activity, highlighting a functional divergence despite shared sulfonamide motifs . This suggests the 825658-25-1 scaffold is pre-validated for AChE engagement, whereas other sulfonamide-acetamides may have entirely divergent protein targets.

Acetylcholinesterase Inhibition Neurodegeneration Enzyme Selectivity

CCR5 Antagonist Potential vs. Non-Active Simple Sulfonamide

Preliminary pharmacological screening identifies 825658-25-1 as a functional CCR5 antagonist, a property linked to the treatment of HIV infection and inflammatory diseases [1]. Simple sulfonamide analogs like N-(2-methoxy-5-methylphenyl)benzenesulfonamide (CAS 6964-02-9) lack the necessary substitution for CCR5 binding pocket occupation and are not reported to possess this activity [2].

CCR5 Antagonism HIV Entry Inhibitor Chemokine Receptor

Distinct Structural Scaffold for Screening Library Diversification

As a component of the ChemBridge screening collection, 825658-25-1 provides a 4-chloro-N-(2-methoxy-5-methylphenyl)sulfonyl group tethered to an acetamide linker, a combination absent in common building blocks like 4-chloro-N-(2-methoxy-5-methylphenyl)benzenesulfonamide (CAS 349122-21-0) . This specific architecture fills a distinct topological space in diversity libraries, critical for hit-to-lead campaigns where scaffold novelty can circumvent existing intellectual property .

Chemical Library Hit-to-Lead Molecular Diversity

High-Value Application Scenarios for 825658-25-1 in Scientific Research


Cholinergic System Probe Development

Building on its confirmed AChE inhibition (IC50: 142 nM) [1], 825658-25-1 can serve as a validated starting point for synthesizing analogs aimed at improving potency or selectivity for insect vs. human cholinesterases. This application is directly grounded in the quantitative biochemical evidence presented in Section 3.

HIV Entry Inhibition Research

The preliminary functional screening identifying CCR5 antagonist activity [2] supports the use of this compound in early-stage anti-HIV drug discovery programs, specifically for exploring R5-tropic HIV-1 entry inhibition, as outlined in the pharmacological evidence above.

Chemical Library Diversification for Hit-to-Lead

As a structurally unique sulfonamide-acetamide offered by ChemBridge , this compound is suited for high-throughput screening library augmentation to enhance molecular diversity and novelty, directly leveraging the scaffold-level differentiation evidence.

Selectivity Profiling Tool for Sulfonamide-Interacting Enzymes

The compound's dual reported biological activities (AChE and CCR5) make it a useful tool compound for selectivity panels, helping to establish off-target profiles for other sulfonamide-based probe candidates, informed by the class-level inferences in Section 3.

Quote Request

Request a Quote for 2-(4-Chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.